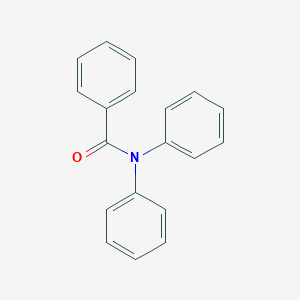

N,N-Diphenylbenzamide

Description

Overview of N,N-Diphenylbenzamide as a Tertiary Amide

This compound, with the chemical formula C₁₉H₁₅NO, is structurally defined as a tertiary amide. lookchem.comnih.gov This classification arises from its core feature: a central nitrogen atom bonded to a benzoyl group (a carbonyl group attached to a phenyl ring) and two additional phenyl groups. Unlike primary and secondary amides, it lacks a hydrogen atom on the nitrogen, which precludes its ability to act as a hydrogen bond donor. lookchem.com This structural characteristic significantly influences its physical properties, such as its melting point and solubility, and distinguishes its chemical reactivity.

The molecular structure of this compound has been elucidated through techniques such as single-crystal X-ray diffraction and further analyzed using computational methods like Density Functional Theory (DFT). researchgate.net These studies reveal that the molecule is not planar. The solid-state structure shows considerable twisting, with significant dihedral angles between the planes of the central benzamide (B126) core and the two N-phenyl rings. researchgate.net DFT calculations have shown that these distortions are influenced by packing forces in the crystal lattice. In the crystal structure, molecules are linked by weak C-H···O interactions, forming chain-like supramolecular assemblies. researchgate.net

Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4051-56-3 | lookchem.com |

| Molecular Formula | C₁₉H₁₅NO | lookchem.comnih.gov |

| Molecular Weight | 273.33 g/mol | nih.gov |

| Melting Point | 179-181 °C | scholaris.ca |

| Boiling Point | 423 °C at 760 mmHg | lookchem.com |

| Density | 1.17 g/cm³ | lookchem.com |

| Appearance | White solid | scholaris.ca |

| Hydrogen Bond Donor Count | 0 | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 1 | lookchem.comnih.gov |

Significance of this compound as a Precursor in Complex Organic Synthesis

The utility of this compound as a precursor is a cornerstone of its importance in organic chemistry. Its synthesis is typically straightforward, most commonly achieved through the benzoylation of diphenylamine (B1679370) with benzoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. Alternative modern methods include the amidation of benzoic acid using activating agents generated in situ from triphenylphosphine (B44618) and N-chlorophthalimide, a reaction that proceeds in moderate to good yields. nih.govacs.org

Once formed, this compound serves as a versatile scaffold for constructing more elaborate molecules. A key area of its application is in transition-metal-catalyzed C-H activation reactions. scholaris.ca The amide functional group can act as a directing group, coordinating to a metal catalyst (commonly palladium) and guiding functionalization to a specific, otherwise unreactive, C-H bond. scholaris.carsc.org This strategy allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the ortho-position of one of the N-phenyl rings. This approach is a powerful tool for the atom-economical synthesis of biaryl compounds and other complex structures. scholaris.ca

Furthermore, substituted derivatives of the this compound framework are used to synthesize heterocyclic systems. For instance, the electrochemical reduction of 2-chloro-N,N-diphenylbenzamide leads to an aryl radical intermediate that undergoes intramolecular cyclization to produce N-phenylphenanthridone in high yield. This transformation highlights the capacity of the benzamide scaffold to facilitate the construction of fused heterocyclic rings, which are prevalent in pharmaceuticals and natural products.

Contemporary Research Trajectories in this compound Chemistry

Current research continues to leverage and expand the chemical potential of this compound, primarily in the fields of advanced synthesis and materials science.

Directed C-H Functionalization: A major thrust of contemporary research involves using the amide group in this compound and related structures as a removable or modifiable directing group for C-H bond functionalization. scholaris.carsc.org Palladium-catalyzed reactions that forge aryl-aryl bonds are of particular interest, providing a direct route to complex biaryl structures that are difficult to access through traditional cross-coupling methods. scholaris.ca Research focuses on expanding the scope of these reactions and understanding the underlying mechanisms to improve efficiency and selectivity.

Materials Science and Nonlinear Optics (NLO): this compound and its derivatives are being actively investigated for their potential applications in materials science, particularly as nonlinear optical (NLO) materials. researchgate.net NLO materials are crucial for technologies like lasers and optical data processing. Research has shown that single crystals of this compound and its fluoro-substituted analogs exhibit second harmonic generation (SHG) efficiency, with values reported to be 1.55 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The synthesis of high-quality single crystals and the characterization of their optical, thermal, and dielectric properties are active areas of study. researchgate.netdoaj.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLIPLVNXYUJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193524 | |

| Record name | Benzamide, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4051-56-3 | |

| Record name | N,N-Diphenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diphenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N,n Diphenylbenzamide and Its Derivatives

Classical and Modified Benzoylation Protocols

The most traditional and direct method for synthesizing N,N-Diphenylbenzamide is through the benzoylation of N,N-diphenylamine. This approach, rooted in classical organic chemistry, has been refined over the years to improve efficiency and purity.

Benzoylation of N,N-Diphenylamine and Benzoyl Chloride Reactivity

The synthesis of this compound is commonly achieved through the reaction of N,N-diphenylamine with benzoyl chloride. researchgate.net This reaction is a form of nucleophilic acyl substitution where the nitrogen atom of diphenylamine (B1679370) attacks the electrophilic carbonyl carbon of benzoyl chloride. The reactivity of benzoyl chloride makes it a favored benzoyl group source due to its ready availability and cost-effectiveness. nih.gov The process is typically facilitated by a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct.

Alternative methods have also been explored, including solvent-free approaches. One such green methodology involves mixing equimolar amounts of an amine and benzoyl chloride in a neat phase, which proceeds rapidly without the need for a solvent or an alkali base. scispace.com This method has been shown to produce N-benzoyl diphenylamine in a 67% yield. scispace.com

Mechanistic Analysis of Schotten-Baumann Type Reactions

The benzoylation of amines using an acyl chloride in the presence of a base is known as the Schotten-Baumann reaction. testbook.comvedantu.com This reaction is typically base-catalyzed, which serves two main purposes: to shift the reaction equilibrium towards amide formation and to neutralize the acid (HCl) generated, preventing the protonation of the final amide product. vedantu.combyjus.com

The mechanism involves the following key steps:

The nitrogen atom of the amine, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. testbook.comvedantu.com This forms a tetrahedral intermediate.

The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. byjus.comchemistry-reaction.com

The base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the resulting ammonium (B1175870) ion and forming the final amide product. testbook.combyjus.com

The reaction is often performed in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758). The base neutralizes the generated HCl in the aqueous phase, while the reactants and the this compound product remain in the organic layer. testbook.com

Optimization of Reaction Conditions for Purity and Yield

Optimizing reaction conditions is crucial for achieving high purity and yield of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and molar ratios of reactants.

For instance, solvents like toluene (B28343) or dichloromethane are frequently used because they effectively dissolve the reactants and stabilize reaction intermediates. The reaction is often carried out under reflux conditions, typically between 110–120°C for 4–6 hours, to drive the reaction to completion. A slight excess of benzoyl chloride (e.g., a 1:1.2 molar ratio of N,N-diphenylamine to benzoyl chloride) is sometimes used to compensate for any potential loss of the volatile reactant.

In some protocols, purification is achieved through column chromatography using gradients of hexanes and ethyl acetate, with reported yields ranging from 52% to 73%, depending on the specific substituents and reaction optimization. Solvent-free methods promoted by ultrasound have also been developed as a green alternative, providing quantitative yields at room temperature and eliminating the need for extensive purification. tsijournals.com

Table 1: Comparison of Benzoylation Conditions for this compound Synthesis

| Method | Reactants | Solvent | Catalyst/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Classical Schotten-Baumann | N,N-Diphenylamine, Benzoyl Chloride | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (NEt₃) | Reflux | 52-73% | |

| Optimized Classical | N,N-Diphenylamine, Benzoyl Chloride | Toluene or Dichloromethane | Pyridine or Triethylamine | 110-120°C | High | |

| Solvent-Free (Neat) | N,N-Diphenylamine, Benzoyl Chloride | None | None (sans alkali) | Exothermic | 67% | scispace.com |

| Ultrasound Promoted | Diphenylamine, Benzoyl Chloride | None | None | 25-30°C | Good | tsijournals.com |

Transition-Metal-Catalyzed Approaches

More advanced synthetic strategies involve the use of transition-metal catalysts, which can offer improved selectivity, milder reaction conditions, and broader substrate scope compared to classical methods.

Palladium-Catalyzed N-Arylation Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These methods can be applied to the synthesis of N,N-diaryl amides, including this compound, by the diarylation of primary amides. nih.gov This diarylation allows for the rapid synthesis of various this compound derivatives, which have shown interesting biological activities. nih.gov

For these reactions, a combination of a palladium precursor, such as [(allyl)PdCl]₂, and a specialized biaryl phosphine (B1218219) ligand is often employed. nih.gov The choice of ligand is critical for the efficiency of the N-arylation of amides. While this compound itself can be a challenging substrate for some palladium-catalyzed transformations due to steric hindrance from the bulky diphenyl groups, specific ligand systems have been developed to overcome these challenges. For instance, a diarylation method using 2.2 equivalents of an aryl halide with a primary amide has been successful in producing good yields of N,N-diaryl amides. nih.gov

Table 2: Palladium-Catalyzed Diarylation of Primary Amides

| Primary Amide | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methoxybenzamide | Aryl Halide (2.2 equiv) | [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%) | K₃PO₄ (3.0 equiv) | Toluene | 110°C | 74-87% | nih.gov |

| Benzamide (B126) | Aryl Halide (2.2 equiv) | [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%) | K₃PO₄ (3.0 equiv) | Toluene | 110°C | 57-81% | nih.gov |

Nickel-Catalyzed Condensation Reactions (e.g., β-Ketoamide Formation)

Nickel catalysis has emerged as a powerful alternative for C-C bond formation. A notable application is the nickel-catalyzed Claisen condensation reaction between two different amides to synthesize β-ketoamides. acs.orgacs.org In this reaction, this compound derivatives can serve as one of the amide coupling partners. acs.orgresearchgate.net

This methodology involves the coupling of the acyl group of an amide, like this compound, with the α-carbon of another amide that possesses an α-proton. acs.org The reaction is typically catalyzed by a system comprising Ni(glyme)Cl₂, a terpyridine ligand, manganese (Mn) as a reductant, and lithium chloride (LiCl) as an additive. acs.orgacs.org These reactions are generally carried out at high temperatures, such as 170°C in a solvent like mesitylene, and can produce the corresponding β-ketoamides in moderate to good yields. acs.org This approach demonstrates the utility of this compound as a building block in constructing more complex molecular architectures. acs.orgresearchgate.net

Table 3: Nickel-Catalyzed β-Ketoamide Synthesis Using this compound

| Amide 1 | Amide 2 (with α-proton) | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | N-Methylpyrrolidin-2-one (NMP) | Ni(glyme)Cl₂, terpyridine, Mn, LiCl | Mesitylene | 170°C | Moderate-Good | acs.org |

| This compound | N,N-Dimethylacetamide | Ni(glyme)Cl₂, terpyridine, Mn, LiCl | Mesitylene | 170°C | Moderate-Good | acs.orgresearchgate.net |

Manganese-Mediated Reductive Transamidation Strategies

The transamidation of tertiary amides, such as this compound, presents a significant challenge in synthetic chemistry due to the steric hindrance around the C-N bond and the lack of an N-H bond for activation. scispace.com However, an unconventional and efficient method has been developed utilizing manganese metal in a reductive transamidation process. nih.govacs.org This strategy employs nitroarenes as the nitrogen source under reductive conditions, with manganese metal mediating the reaction without the need for an additional catalyst. nih.govacs.org

The process was effectively demonstrated using the transamidation of this compound with nitrobenzene (B124822) as a model reaction. scispace.com Initial investigations, applying conditions previously used for secondary amides (which included a nickel catalyst), showed that the reaction successfully produced N-phenyl benzamide in an 81% yield. scispace.com Surprisingly, a control experiment without the nickel catalyst still yielded the product, albeit at a lower 64%, indicating that manganese itself was promoting the reaction. scispace.commdpi.com Further optimization revealed that manganese metal alone is sufficient to mediate the reductive transamidation of tertiary amides with nitroarenes. nih.gov

This manganese-mediated approach is notable for its broad substrate scope and high tolerance for various functional groups on both the amide and the nitroarene partners. scispace.comnih.gov The mechanism is believed to involve the in-situ reduction of the nitroarene by manganese, which also acts as an activating agent for the amide. mdpi.com Mechanistic studies suggest that azobenzene (B91143) is a key intermediate in this transformation. scispace.com When azobenzene was used directly as the substrate with this compound in the presence of manganese, the transamidation proceeded in a high yield of 91%. scispace.com This methodology provides a valuable tool for the derivatization of sterically hindered tertiary amides. scispace.com

Table 1: Manganese-Mediated Transamidation of this compound This table summarizes the key findings from the reductive transamidation experiments involving this compound.

| Amide Substrate | Nitrogen Source | Catalyst/Mediator | Additives | Product | Yield (%) |

| This compound | Nitrobenzene | Ni(glyme)Cl₂, Mn | terpyridine, TMSI | N-phenyl benzamide | 81 |

| This compound | Nitrobenzene | Mn | terpyridine, TMSI | N-phenyl benzamide | 64 |

| This compound | Azobenzene | Mn | None | N-phenyl benzamide | 91 |

Novel Synthetic Transformations and Functionalizations

This compound serves as a versatile precursor for various synthetic transformations, leading to complex heterocyclic structures and functionalized derivatives.

Derivatives of this compound are valuable substrates for constructing fused heterocyclic systems through intramolecular cyclization. A notable example is the electrochemical reduction of 2-chloro-N,N-diphenylbenzamide. rsc.org In this reaction, the reductive cleavage of the carbon-chlorine bond generates an aryl radical intermediate. This radical undergoes an exclusive intramolecular attack on the adjacent N-phenyl group, leading to cyclization. rsc.org Subsequent aromatization yields N-phenylphenanthridone with a high yield of 85%. This method demonstrates the utility of appropriately substituted N,N-diphenylbenzamides in the synthesis of complex, fused N-heterocycles. nih.gov

Table 2: Intramolecular Cyclization of 2-Chloro-N,N-diphenylbenzamide This table outlines the products obtained from the reductive cyclization of a chlorinated this compound derivative.

| Substrate | Reaction Condition | Key Intermediate | Product(s) | Yield (%) |

| 2-Chloro-N,N-diphenylbenzamide | Electrochemical Reduction | Aryl Radical | N-Phenylphenanthridone, Biphenyl-2-carboxanilide | 85 (for N-Phenylphenanthridone) |

Formation of N-Phenylbenzimino Chloride and Related Thioether Derivatives

This compound can be converted into reactive intermediates for further functionalization. The reaction of this compound with phosphorus pentachloride (PCl₅) results in the formation of N-phenylbenzimino chloride. This imino chloride is a valuable synthetic intermediate. For instance, it can react with sodium phenoxides to produce thioether derivatives. The preparation of an N-p-chlorophenylbenzimino p-chlorophenyl ether has been described, where the corresponding imino chloride is reacted with sodium p-chlorophenoxide. richmond.edu This pathway highlights a method for converting the robust amide functionality into a platform for creating C-S and C-O bonds.

The synthesis of disulfide-containing molecules from benzamide precursors is a known transformation. Specifically, the compound N,N'-(dithiodi-2,1-phenylene)bis-benzamide, also known as 2,2'-Dibenzamido Diphenyl Disulfide, is a well-characterized disulfide. lanxess.com This molecule is structurally related to this compound, featuring two benzamide units linked by a disulfide bridge between their ortho-phenyl positions. lanxess.com The formation of such compounds typically involves the oxidative coupling of corresponding thiol intermediates. This suggests a synthetic route starting from a functionalized benzanilide (B160483), such as 2-aminothiophenol, which is first acylated and then subjected to oxidative coupling to form the disulfide bond. This class of compounds has applications in the rubber industry. lanxess.com

Elucidation of Molecular Structure and Conformational Dynamics of N,n Diphenylbenzamide

X-ray Diffraction Studies for Solid-State Architecture

Powder X-ray Diffraction for Polymorphic Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. For N,N-Diphenylbenzamide, PXRD serves as a fingerprinting method to identify its crystalline phase and assess the purity of a synthesized batch. iucr.orgresearchgate.netnih.gov The diffraction pattern is unique to the specific crystal structure of the compound. ub.edu

Studies have shown that this compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.netresearchgate.net This crystallographic information is crucial for confirming the identity of the synthesized material. Any deviation from the established diffraction pattern could indicate the presence of impurities or a different polymorphic form. The existence of different polymorphs, which are different crystalline structures of the same compound, is a possibility for this compound due to the flexible orientation of its phenyl rings. iucr.orgresearchgate.net PXRD is instrumental in distinguishing between these potential polymorphs, each of which would exhibit a distinct diffraction pattern.

Furthermore, the sharpness and resolution of the peaks in a PXRD pattern can provide qualitative information about the crystallinity of the sample. Well-defined, sharp peaks are indicative of a highly crystalline material, whereas broad halos suggest the presence of amorphous content.

Analysis of Crystal Packing and Weak Intermolecular Interactions (e.g., C–H···O)

The solid-state arrangement of this compound molecules is governed by a network of weak intermolecular interactions. iucr.orgresearchgate.net In the crystal structure of this compound, the primary intermolecular force observed is a weak C–H···O hydrogen bond. iucr.orgresearchgate.netresearchgate.net This interaction occurs between a hydrogen atom of a phenyl ring and the oxygen atom of the carbonyl group of an adjacent molecule.

| Compound | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|

| This compound | C19–H19···O1 | 2.48 | 148 |

| 4-chloro-N,N-diphenylbenzamide | O1-H5 | 2.348 | - |

| Cl1-H17 | 2.872 | - | |

| Cl1-H19 | 2.876 | - | |

| Cl1-H6 | 2.955 | - |

Conformational Analysis and Steric Effects

The conformation of this compound is a delicate balance of electronic and steric factors. The presence of the two bulky phenyl groups on the nitrogen atom introduces significant steric hindrance, which plays a crucial role in defining the molecule's three-dimensional shape.

In derivatives of this compound, such as those with ortho-substituted phenyl groups, this steric hindrance is even more pronounced, leading to greater deviations from coplanarity. The steric bulk of substituents can significantly alter the crystal packing and intermolecular interactions. For instance, methoxy-substituted N,N-diphenylbenzamides exhibit different crystal symmetries due to these steric effects.

The relative orientation of the aromatic rings in this compound is best described by the dihedral angles between their mean planes. X-ray crystallographic studies have provided precise measurements of these angles in the solid state.

A significant finding is the substantial difference between the experimentally determined solid-state conformation and the geometry optimized by density functional theory (DFT) calculations in the gas phase. For example, the dihedral angle between the benzamide (B126) ring and the N1/C13/O1 group is 48.77° in the crystal structure, whereas DFT calculations predict a value of 35.29°. iucr.org This discrepancy highlights the significant influence of crystal packing forces on the molecular conformation.

Similarly, the dihedral angles between the central benzamide ring and the two N-phenyl groups are reported to be in the range of 45–60°. The dihedral angle between the two N-phenyl rings themselves is calculated to be 79.73° by DFT. iucr.org These twisted orientations are a direct consequence of minimizing steric clashes between the aromatic rings.

| Dihedral Angle | Experimental (X-ray) Value (°) | Theoretical (DFT) Value (°) |

|---|---|---|

| Benzamide Ring vs. N1/C13/O1 Group | 48.77 | 35.29 |

| Benzamide Ring vs. N-Phenyl Groups | 45-60 | - |

| Between the two N-Phenyl Rings | - | 79.73 |

Computational Chemistry and Theoretical Investigations of N,n Diphenylbenzamide

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a standard method for studying the properties of benzamide (B126) derivatives due to its accuracy in reproducing experimental values for molecular geometry and electronic properties. researchgate.net Studies on N,N-Diphenylbenzamide and its substituted analogs frequently employ DFT, often with the B3LYP functional, to model various molecular aspects. researchgate.netresearchgate.net

Geometry Optimization and Prediction of Structural Parameters

Geometry optimization using DFT allows for the prediction of the most stable three-dimensional structure of a molecule in the gas phase. For this compound, these calculations reveal significant details about its conformation, particularly the dihedral angles between the three phenyl rings. Computational studies have shown that in the gas phase, the molecule adopts a twisted conformation. There is a notable difference between the theoretically predicted geometry and the structure observed in the solid state via X-ray crystallography. researchgate.net This discrepancy is primarily attributed to intermolecular forces, such as crystal packing, in the solid state.

A comparison between the calculated and experimental structural parameters highlights these differences:

| Parameter | DFT (Gas Phase) | X-ray Crystallography (Solid State) | Reference |

|---|---|---|---|

| Dihedral Angle (Benzamide vs. N-phenyl) | 35.3° | 48.8° | researchgate.net |

| C13–N1–C1 Bond Angle | - | 119.35° | researchgate.net |

| C1–N1–C7 Bond Angle | - | 116.86° | researchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Mechanisms

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in defining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net This distribution governs the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, in the related 2-Fluoro-N,N-diphenylbenzamide, the theoretical optical band gap was calculated to be 3.1083 eV, a value that reflects the energy required for electronic excitation and indicates significant chemical activity. researchgate.net A smaller energy gap generally corresponds to a higher reactivity and a greater ease of intramolecular charge transfer. researcher.life

| Compound | Theoretical Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 2-Fluoro-N,N-diphenylbenzamide | DFT | 3.1083 | researchgate.net |

| 2,5-diphenyl furan (B31954) (related structure) | DFT | 2.7113 | researcher.life |

Mulliken Charge Analysis and Molecular Electrostatic Potential (MESP) Mapping

To understand the distribution of charge within this compound and identify its reactive sites, Mulliken charge analysis and Molecular Electrostatic Potential (MESP) mapping are employed. researchgate.netresearchgate.net The MESP map provides a visual representation of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net

In typical benzamides, the MESP analysis reveals that the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. Conversely, positive potential (blue regions) is often located on the amide and aromatic hydrogen atoms, marking them as potential sites for nucleophilic interaction. Mulliken population analysis provides quantitative values for the charge on each atom, complementing the qualitative picture from the MESP map. researchgate.net These computational tools are essential for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netepdf.pub By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO provides quantitative insights into molecular stability. epdf.pub

Computational Insights into Reactivity and Reaction Mechanisms

Computational chemistry offers a window into the dynamic processes of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transient species like transition states.

Mechanistic Pathway Modeling and Transition State Characterization

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the stable intermediates and, crucially, the high-energy transition states that connect them. While specific mechanistic studies for this compound are not extensively detailed in the provided context, the methodology is well-established for related systems. tdx.catresearchgate.net

For example, in the context of Ni-catalyzed cross-coupling reactions involving amide C-N bond activation, computational studies have been critical in revealing the key mechanistic steps, such as oxidative addition and reductive elimination. researchgate.net These studies model the geometries and energies of proposed intermediates and transition states to determine the most favorable reaction pathway. tdx.cat By calculating the energy barriers associated with each step, researchers can rationalize experimental observations regarding reactivity and selectivity. Such computational explorations provide a molecular-level understanding of how factors like ligand structure and substrate electronics control the reaction outcome, forming a basis for the rational design of new catalysts and reactions. researchgate.net

Prediction of Electron Distribution and Radical Stability in Reactions

Computational chemistry provides powerful tools for predicting the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity, particularly in radical reactions. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to elucidate the electronic landscape of the molecule.

Electron Distribution and Reactive Sites: Theoretical studies on derivatives of this compound, such as 4-chloro-N,N-diphenylbenzamide and 2-fluoro-N,N-diphenylbenzamide, offer insights into the electron distribution of the parent compound. niscpr.res.inresearchgate.net Mulliken atomic charge calculations, performed using Density Functional Theory (DFT), help in identifying the charges on individual atoms, revealing sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearcher.life For instance, in 2-fluoro-N,N-diphenylbenzamide, DFT calculations have been used to analyze the Mulliken charge distribution and identify reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) maps visually represent the electron density. In a study on 4-chloro-N,N-diphenylbenzamide, MEP analysis using the B3LYP/6-31G(d,p) method identified the red region, indicative of high electron density and susceptibility to electrophilic attack, around the carbonyl oxygen atom. niscpr.res.in Conversely, blue regions of positive potential, indicating electron deficiency and favorability for nucleophilic attack, were also mapped. niscpr.res.in

Table 1: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-chloro-N,N-diphenylbenzamide niscpr.res.in (Note: This data is for a derivative and is illustrative of the types of interactions present in this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π (C19-C20) | π* (C16-C21) | 201.04 |

| π (C19-C20) | π* (C17-C18) | 143.14 |

Data sourced from a computational study on 4-chloro-N,N-diphenylbenzamide, illustrating significant intramolecular charge transfer. niscpr.res.in

Radical Stability: The stability of radicals formed during reactions of this compound is heavily influenced by its structure. The non-planar arrangement of the phenyl rings, which is a key structural feature, affects the delocalization of an unpaired electron. DFT studies have shown that distortions in the dihedral angles between the aromatic rings can impact the stability of radical intermediates in reactions such as intramolecular cyclization. For example, the electrochemical reduction of 2-chloro-N,N-diphenylbenzamide proceeds through an aryl radical intermediate to form N-phenylphenanthridone.

The stability of a potential radical on the N,N-diphenylamide framework is enhanced by the delocalization of the unpaired electron across the adjacent phenyl rings and the benzoyl group. This resonance stabilization is a key factor in determining the propensity for radical formation and the subsequent reaction pathways. Computational methods can predict this stability by calculating spin density distribution, which shows how the unpaired electron is spread across the molecule.

Reconciliation of Discrepancies Between Experimental and Theoretical Structural Data

A significant aspect of computational studies on this compound involves comparing the theoretically predicted geometry with experimental data obtained from methods like X-ray crystallography. These comparisons often reveal discrepancies that highlight the influence of the physical state on molecular conformation.

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level and compared with its solid-state structure determined by X-ray diffraction. researchgate.netnih.gov While the calculated bond lengths and angles show reasonable agreement with the experimental values, there are significant differences in the dihedral angles, which define the relative orientations of the three aromatic rings. researchgate.net

These discrepancies are primarily attributed to intermolecular forces, such as crystal packing effects and weak C-H···O interactions, that are present in the solid state but are not accounted for in the gas-phase DFT calculations. researchgate.net The DFT-optimized structure represents an isolated molecule in the gas phase, where the conformation is determined solely by intramolecular forces. In the crystal lattice, the molecule adjusts its conformation to maximize packing efficiency and accommodate intermolecular bonding, leading to different dihedral angles. researchgate.net

Table 2: Comparison of Selected Experimental (X-ray) and Theoretical (DFT) Structural Parameters of this compound researchgate.net

| Parameter | Bond/Atoms | Experimental (Å or °) | Theoretical (DFT) (Å or °) |

|---|---|---|---|

| Bond Length | C=O | 1.229 (2) | 1.22 |

| C-N | 1.371 (3) | 1.40 | |

| Avg. Aromatic C-C | 1.37 | 1.39 | |

| Bond Angle | C13–N1–C7 | 123.40 (2) | 123.0 |

| C13–N1–C1 | 118.32 (19) | 118.3 | |

| C1–N1–C7 | 117.62 (19) | 117.4 | |

| Dihedral Angle | Benzamide Ring & N1/C13/O1 Group | 48.77 (14) | 35.29 |

Atom numbering corresponds to the original study by Choudhury et al. (2010). The theoretical calculation was performed at the B3LYP/6-31G(d) level in the gas phase. researchgate.net

The most notable difference is the dihedral angle between the benzamide ring and the amide (N1/C13/O1) group, which is over 13 degrees larger in the crystal structure than in the calculated gas-phase structure. researchgate.net This significant conformational difference underscores the importance of considering the molecule's environment when interpreting and applying computational results.

Prediction of Optical and Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the optical and spectroscopic properties of this compound. These methods allow for the calculation of electronic absorption spectra, frontier molecular orbitals (HOMO and LUMO), and other related properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. physchemres.org For the DFT-optimized structure of this compound, the HOMO is primarily located on the N,N-diphenylamine moiety, while the LUMO is concentrated on the benzoyl fragment. researchgate.net This spatial separation suggests that the lowest energy electronic transition involves a significant degree of intramolecular charge transfer (ICT) from the diphenylamino group (donor) to the benzoyl group (acceptor).

Electronic Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comfaccts.de

For 4-chloro-N,N-diphenylbenzamide, TD-DFT calculations at the B3LYP/6-31G(d,p) level predict two main electronic transitions that correspond well with the experimental UV-Vis spectrum. niscpr.res.in The lowest energy transition is a π → π* transition, while another significant transition is identified as n → π*. niscpr.res.in

Table 3: Theoretical Electronic Absorption Data for 4-chloro-N,N-diphenylbenzamide niscpr.res.in (Note: This data is for a derivative and is illustrative of the expected electronic transitions for this compound.)

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) | Assignment |

|---|---|---|---|---|

| 309 | 4.012 | 0.1686 | HOMO → LUMO (20%) | π → π* |

Data calculated using TD-DFT at the B3LYP/6-31G(d,p) level. The experimental spectrum showed absorptions at 310 nm and 275 nm. niscpr.res.in

These computational predictions are vital for assigning the bands observed in experimental spectra to specific electronic transitions within the molecule. The agreement between theoretical and experimental data validates the computational models and provides a deeper understanding of the electronic structure and photophysical properties of this compound and its derivatives.

Reactivity and Mechanistic Investigations of N,n Diphenylbenzamide Transformations

Amide Functional Group Reductions

The reduction of the amide functionality in N,N-Diphenylbenzamide can proceed through different pathways, leading to either deoxygenation to form amines or cleavage of the amide bond. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

Deoxygenative Reduction Pathways to N,N-Diphenylbenzylamine Derivatives

The deoxygenative reduction of this compound to yield N,N-Diphenylbenzylamine derivatives has been achieved using various catalytic systems. One notable method involves hydroboration conditions. Specifically, the use of pinacolborane (HBpin) in the presence of a lanthanum catalyst, La(CH₂C₆H₄NMe₂-₀)₃, effectively reduces the carbonyl group to a methylene (B1212753) bridge. This transformation proceeds via intermediates such as CH₂OBpin and yields N,N-Diphenylbenzylamine in significant amounts.

Another approach utilizes iridium catalysis. While this compound itself was found to be inactive under certain iridium-catalyzed deoxygenative reduction conditions using Vaska's complex and tetramethyldisiloxane (TMDS), other tertiary amides have been successfully reduced. sciengine.com This highlights the specific influence of the N,N-diphenyl substitution on the reactivity of the amide.

Furthermore, ruthenium-based catalysts have demonstrated efficacy in amide hydrogenations. For instance, a ruthenium pincer complex has been used for the hydrogenation of various amides, including this compound, at or near room temperature. acs.org These reactions typically lead to cleavage of the C-N bond, but the potential for deoxygenation exists under specific conditions.

Comparative Studies of Hydride Reducing Agents on Amide Cleavage

The cleavage of the amide bond in this compound is a common outcome when employing strong hydride reducing agents. Traditional reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are known to reduce the amide to the corresponding amine products, although yields can vary depending on the specific substituents on the aromatic rings.

More advanced catalytic systems have also been explored for amide bond cleavage. Iron-catalyzed hydrogenation has emerged as a powerful method for the reduction of unactivated amides, selectively affording C-N cleavage products. acs.org A PNP-ligated iron catalyst has shown broad substrate scope, including tertiary amides, and achieves high turnovers. acs.org In a specific example, the hydrogenation of p-CN-N,N-diphenylbenzamide with an iron catalyst resulted in the hydrogenation of both the amide and the cyano functional groups. acs.org

Ruthenium catalysts are also highly effective for amide hydrogenation leading to C-N bond cleavage. rsc.orgarabjchem.org A ruthenium complex prepared from [Ru(η3-C3H5)(Ph2P(CH2)2NH2)2]BF4 and BH4- under hydrogen promotes C-N cleavage to form the corresponding amine and alcohol. rsc.org The selectivity between C-O and C-N cleavage can be influenced by reaction conditions, with basic conditions often favoring C-N cleavage. rsc.org For instance, the hydrogenation of benzanilide (B160483) with a Ru-PNNH complex in the presence of a base predominantly yields aniline (B41778) and benzyl (B1604629) alcohol, indicating C-N bond cleavage. arabjchem.org

Interestingly, studies have shown that the nature of the N-substituents plays a crucial role in determining the selectivity between C-N and C-O bond cleavage. The introduction of aromatic groups directly on the nitrogen atom, as in this compound, can favor C-N bond activation. escholarship.org

Table 1: Comparison of Reduction Conditions for this compound and Related Amides

| Reagent/Catalyst | Conditions | Substrate | Major Product(s) | Yield | Predominant Pathway | Reference |

|---|---|---|---|---|---|---|

| HBpin/La catalyst | 120°C, C₆D₆, 12 h | This compound | N,N-Diphenylbenzylamine | 79% | Deoxygenation | |

| LiAlH₄ | Reflux, THF | This compound | N,N-Diphenylamine derivatives | 47–94% | C-N Cleavage | |

| Fe-PNP catalyst/H₂ | 110-130°C, 50 bar H₂ | p-CN-N,N-diphenylbenzamide | Diphenylamine (B1679370) and (4-(aminomethyl)phenyl)methanol | - | C-N Cleavage & Cyano Reduction | acs.org |

| Ru-PNNH catalyst/H₂ | 35-45°C, 5-10 bar H₂ | This compound | Aniline and Benzyl alcohol | - | C-N Cleavage | acs.orgarabjchem.org |

| Ni(acac)₂/PR₃ | - | This compound derivatives | Products of C-N and C-O bond cleavage | - | C-N and C-O Cleavage | escholarship.org |

Carbon-Heteroatom Bond Activation and Cleavage

The presence of the amide group and the aromatic rings in this compound makes it a suitable substrate for transition metal-catalyzed carbon-heteroatom bond activation and cleavage reactions, which are fundamental processes in organic synthesis.

Ortho C–H Palladation and Acylation Mechanisms

The amide group in benzamides can act as a directing group to facilitate the ortho C-H activation of the benzoyl ring by transition metals like palladium. researchgate.netscienceopen.com However, this compound exhibits limited reactivity in palladium-catalyzed ortho-acylation reactions. The steric bulk of the two phenyl groups on the nitrogen atom likely hinders the necessary coordination of the amide to the palladium center, leading to low yields or the formation of unidentified products.

Despite this, the general mechanism for palladium-catalyzed ortho-arylation of benzamides involves the coordination of the amide oxygen to the palladium catalyst, followed by ortho C-H bond activation to form a palladacycle intermediate. researchgate.netscienceopen.com Subsequent reaction with an arylating agent and reductive elimination furnishes the ortho-arylated product. The efficiency of this process is highly dependent on the nature of the directing group and the steric environment around the reaction center.

Roles of Amide Nitrogen and Oxygen in Coordination with Transition Metals

Both the nitrogen and oxygen atoms of the amide group in this compound can potentially coordinate to transition metals, playing a crucial role in catalytic cycles. In many reactions, such as the palladium-catalyzed C-H functionalization, the amide oxygen acts as the coordinating atom to direct the metal to the ortho position of the benzoyl ring. researchgate.netscienceopen.com

Computational studies on related systems have shown that the binding of the amide to a Pd(II) intermediate is a key step in C-N bond formation reactions. nih.gov The electronic properties of the ligand on the metal center can significantly influence the facility of this amide binding. nih.gov In the context of this compound, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group and the two phenyl rings, which may affect its ability to coordinate to metal centers compared to less substituted amides.

Mechanistic Pathways of C–N Bond Cleavage in Catalytic Systems

The cleavage of the robust C-N amide bond is a challenging but increasingly feasible transformation facilitated by transition metal catalysis. As discussed in the context of amide reductions, iron and ruthenium catalysts are particularly effective in promoting the hydrogenation of amides via C-N bond scission. acs.orgrsc.org The mechanism often involves the formation of a hemiaminal intermediate, which can then eliminate an amine to yield an alcohol and the cleaved amine fragments. rsc.org The selectivity for C-N versus C-O cleavage from this intermediate is influenced by factors such as the catalyst, substrate structure, and reaction conditions, with basic conditions often favoring C-N cleavage. rsc.org

Recent research has also demonstrated nickel-catalyzed transamidation reactions that proceed via C-N bond cleavage. researchgate.net In some cases, the introduction of phenyl groups on the nitrogen atom, as seen in this compound derivatives, was found to be key in switching the selectivity towards C-N bond activation over C-O bond activation. escholarship.org This suggests that the electronic and steric properties of the N,N-diphenyl moiety play a direct role in influencing the mechanistic pathway of bond cleavage.

Furthermore, electrochemical methods can also induce C-N bond transformations. For example, the electrochemical reduction of 2-chloro-N,N-diphenylbenzamide leads to the reductive cleavage of the C-Cl bond, generating an aryl radical that undergoes intramolecular cyclization onto one of the N-phenyl groups to form N-phenylphenanthridone. rsc.org This highlights an alternative pathway for C-N bond formation initiated by a different type of activation.

Molecular Recognition and Binding Mechanisms

This compound and its derivatives have been subjects of investigation for their potential interactions with various biomolecular targets. The core structure, featuring a benzoyl group linked to a nitrogen atom that is also bonded to two phenyl groups, provides a scaffold for potential binding to enzymes and receptors, thereby modulating their activity.

Research into the biological activities of this compound has highlighted its potential to interact with specific molecular targets. While detailed experimental studies on the binding of the parent this compound to specific enzyme active sites are not extensively documented in the reviewed literature, related compounds and derivatives offer significant insights into potential interactions.

Studies on derivatives of this compound suggest that these molecules can be effective inhibitors of various enzymes. For example, a derivative, 2-(Phenylamino)-N,N-diphenylbenzamide, has been identified as a potential inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication. afjbs.com Molecular docking studies predicted that this and related derivatives could bind within the enzyme's active site, indicating their potential as antimicrobial agents. afjbs.com

In another context, diphenyl benzamide (B126) derivatives have been explored as selective estrogen receptor α (ERα) agonists. oup.com One such derivative, GTx-758, demonstrated high-affinity binding to ERα, with an EC50 of 2.1 nM, showcasing its potential for hormone therapy in conditions like prostate cancer. oup.com This selective interaction underscores the ability of the diphenyl benzamide scaffold to be tailored for specific receptor binding.

Furthermore, catechol-based derivatives of benzamides have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-containing enzymes involved in tissue remodeling. tandfonline.com While the parent this compound itself was not the primary focus, the study of related structures provides a model for how such compounds might interact with the S1' specificity pocket of these enzymes. tandfonline.com For instance, the introduction of a diphenyl moiety in one of the analogs resulted in increased potency and selectivity for MMP-2. tandfonline.com

The general mechanism of action for such interactions often involves the formation of a stable complex with the enzyme, which can prevent the substrate from binding and thus inhibit the enzyme's catalytic function. The specific nature of these interactions, including hydrogen bonding and hydrophobic interactions, is critical for the stability of the enzyme-inhibitor complex. afjbs.com

The elucidation of binding modes and any subsequent conformational changes is crucial for understanding the inhibitory action of this compound and its analogs. Computational and experimental methods are employed to visualize these interactions at a molecular level.

Molecular docking studies have been instrumental in predicting the binding modes of this compound derivatives. For the potential DNA gyrase inhibitor, 2-(Phenylamino)-N,N-diphenylbenzamide, in silico analysis revealed significant binding within the active site, characterized by hydrogen bonds and hydrophobic interactions. afjbs.com These interactions are predicted to result in a stable ligand-protein complex, with favorable binding free energies. afjbs.com

In the case of the selective ERα agonist GTx-758, its binding affinity was quantified, showing a clear preference for ERα over ERβ. oup.com While the specific conformational changes upon binding were not detailed, the high affinity and selectivity imply a precise fit into the ligand-binding domain of the receptor, likely inducing a conformational state that initiates downstream signaling.

Crystallographic studies of a catechol derivative of a benzamide analog in complex with MMP-8 revealed that, contrary to initial expectations, the catechol oxygens did not directly coordinate with the catalytic zinc ion. tandfonline.com Instead, the binding was mediated by a network of hydrogen bonds, some involving water molecules, highlighting the complexity of accurately predicting binding modes. tandfonline.com This finding underscores the importance of experimental structural data to complement and refine computational models.

The structure of this compound itself has been studied using X-ray diffraction and density functional theory (DFT). nih.gov These studies show that in the solid state, the molecule adopts a specific conformation with weak C-H···O interactions. nih.gov While this does not directly describe its conformation when bound to a biological target, it provides a baseline for understanding the molecule's intrinsic structural preferences, which can influence its binding orientation in a constrained active site.

Interactive Data Table: Binding Affinity of a Diphenyl Benzamide Derivative

The following table summarizes the in vitro characterization of the diphenyl benzamide derivative GTx-758 as a selective ERα agonist.

| Biomolecular Target | EC50 (nM) | Reference |

| Estrogen Receptor α (ERα) | 2.1 | oup.com |

| Estrogen Receptor β (ERβ) | 27 | oup.com |

Applications of N,n Diphenylbenzamide in Advanced Materials Science

Nonlinear Optical (NLO) Materials Development

Organic nonlinear optical (NLO) materials are crucial for technologies like optical communication and data storage due to their potential for high NLO coefficients and rapid response times in electro-optic devices. mgu.ac.inresearchgate.net N,N-Diphenylbenzamide serves as a promising scaffold for creating new NLO materials.

The synthesis of NLO-active materials based on this compound typically involves the benzoylation of N,N-diphenylamine with various substituted benzoyl chlorides. researchgate.netwiley.comresearchgate.net This synthetic route allows for the strategic introduction of different functional groups onto the benzoyl moiety. The design principle involves attaching electron-donating groups (like methoxy, –OCH₃) or electron-withdrawing groups (like fluoro, –F; or nitro, –NO₂) to the aromatic rings. wiley.comresearchgate.netevitachem.com This modification creates a donor-acceptor system within the molecule, which can enhance the molecular hyperpolarizability and, consequently, the bulk NLO response. researchgate.net

For instance, materials such as 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA), 4-fluoro-N,N-diphenylbenzamide (FNNDPB), and various methoxy-substituted N,N-diphenylbenzamides (e.g., 2MNNDPB, 3MNNDPB, 4MNNDPB) have been successfully synthesized and grown into single crystals for NLO studies. wiley.comresearchgate.netresearchgate.net The synthesis is often carried out at room temperature or under reflux conditions, using solvents like dichloromethane (B109758) or acetonitrile, and can be purified through recrystallization from solvents such as ethanol (B145695) to yield high-purity crystals suitable for optical applications. researchgate.net

A key metric for evaluating NLO materials is their second-harmonic generation (SHG) efficiency, which quantifies their ability to convert incident laser light of a specific frequency into light with double that frequency. The Kurtz-Perry powder technique is a widely used method for the preliminary screening of the SHG efficiency of new materials in powder form. ias.ac.innih.govmdpi.com This method provides a rapid assessment by comparing the SHG intensity of the sample to a well-known standard, typically potassium dihydrogen phosphate (B84403) (KDP). ias.ac.in

Studies on this compound derivatives have demonstrated their significant NLO activity. For example, 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) exhibits an SHG efficiency 2.22 times that of KDP. researchgate.net The parent compound, this compound (NNDPB), and its 4-fluoro derivative (FNNDPB) show efficiencies 1.55 and 1.7 times that of KDP, respectively. researchgate.netwiley.comias.ac.in Methoxy-substituted derivatives have shown even higher efficiencies, with 3-methoxy-N,N-diphenylbenzamide (3MNNDPB) being 2.7 times more efficient than KDP. researchgate.net These results highlight the effectiveness of functional group substitution in enhancing the NLO response of the this compound framework.

| Compound | Relative SHG Efficiency (vs. KDP) | Reference |

|---|---|---|

| This compound (NNDPB) | 1.55 | wiley.comias.ac.in |

| 4-fluoro-N,N-diphenylbenzamide (FNNDPB) | 1.7 | wiley.comias.ac.in |

| 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) | 2.22 | researchgate.net |

| 2-methoxy-N,N-diphenylbenzamide (2MNNDPB) | 2.3 | researchgate.net |

| 3-methoxy-N,N-diphenylbenzamide (3MNNDPB) | 2.7 | researchgate.net |

| 4-methoxy-N,N-diphenylbenzamide (4MNNDPB) | 2.2 | researchgate.net |

For practical application in photonic devices, NLO materials must not only possess high SHG efficiency but also exhibit a high laser damage threshold (LDT), good thermal stability, and high optical transparency in the relevant wavelength regions. The LDT measures the material's ability to withstand high-intensity laser radiation without suffering damage.

Research on 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) crystals found the LDT to be 1.18 GW·cm⁻². researchgate.net Thermal analysis of this compound (NNDPB) and 4-fluoro-N,N-diphenylbenzamide (FNNDPB) shows they are thermally stable up to 483 K and 503 K, respectively, which is a critical characteristic for device fabrication and operation. researchgate.netwiley.comias.ac.in Furthermore, UV-Vis-NIR spectroscopy has shown that these crystals have a wide transparency window, with some showing nearly 100% transmission in the visible region, a property that is essential for optoelectronic applications. wiley.com The optical band gap for NNDPB and FNNDPB has been calculated to be 3.16 eV and 3.12 eV, respectively. wiley.com

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound (NNDPB) | Thermal Stability | 483 K | researchgate.netias.ac.in |

| Optical Band Gap | 3.16 eV | wiley.com | |

| 4-fluoro-N,N-diphenylbenzamide (FNNDPB) | Thermal Stability | 503 K | researchgate.netias.ac.in |

| Optical Band Gap | 3.12 eV | wiley.com | |

| 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) | Laser Damage Threshold | 1.18 GW·cm⁻² | researchgate.net |

| Thermal Stability | 171°C (444 K) | researchgate.net | |

| Optical Band Gap | 3.21 eV | researchgate.net | |

| 2-methoxy-N,N-diphenylbenzamide (2MNNDPB) | Thermal Stability | 354 K | researchgate.net |

| 3-methoxy-N,N-diphenylbenzamide (3MNNDPB) | Thermal Stability | 402 K | researchgate.net |

| 4-methoxy-N,N-diphenylbenzamide (4MNNDPB) | Thermal Stability | 418 K | researchgate.net |

Second Harmonic Generation (SHG) Efficiency Studies (e.g., Kurtz-Perry Method)

Crystal Engineering and Supramolecular Assembly in Materials Design

Crystal engineering provides a powerful strategy for designing solid-state materials with desired properties by controlling the arrangement of molecules in the crystal lattice. For NLO materials, achieving a non-centrosymmetric crystal structure is a fundamental requirement for exhibiting second-order NLO effects like SHG.

The self-assembly of this compound molecules in the solid state is directed by a network of weak intermolecular interactions. Single-crystal X-ray diffraction studies have revealed that both this compound and its fluoro-substituted derivatives crystallize in the orthorhombic system with the space group Pbca. researchgate.netwiley.comresearchgate.net In the crystal structure of this compound, neutral molecules are linked by very weak C-H···O interactions, which guide the molecules to form a linear chain-like supramolecular structure. researchgate.netnih.gov

Interestingly, computational studies using density functional theory (DFT) have shown significant differences in the orientation of the aromatic rings between the optimized gas-phase molecular structure and the experimentally determined solid-state structure. researchgate.netnih.gov This discrepancy highlights the crucial role of crystal packing forces in dictating the final molecular conformation and supramolecular assembly, which in turn influences the material's bulk properties. This potential for different packing arrangements, or polymorphism, presents an opportunity for further supramolecular study to create novel functional materials. researchgate.net

The performance of a crystalline material is intrinsically linked to its quality. The method used for crystal growth significantly influences the size, purity, and perfection of the resulting crystals. The slow evaporation solution growth technique is a commonly employed method for growing large, high-quality single crystals of this compound and its derivatives from various organic solvents like ethyl acetate, dimethyl sulfoxide, or ethanol. researchgate.netwiley.comresearchgate.netresearchgate.net

Directed Self-Assembly via Intermolecular Interactions

Novel Functional Materials

The unique structural characteristics of this compound, particularly the presence of multiple aromatic rings and a central amide linkage, make it a valuable scaffold for the design of novel functional materials. Research has explored its potential in creating materials with tailored optical and responsive properties.

This compound as a Precursor for Fluorescent Biaryl Derivatives

This compound serves as a foundational structure in the synthesis of more complex and highly functionalized organic molecules, including fluorescent biaryl derivatives. Its inherent structure, featuring a benzoyl group and two N-phenyl groups, provides multiple sites for functionalization and coupling reactions.

Detailed research has demonstrated that related methanone (B1245722) derivatives can be subjected to Suzuki coupling reactions with various aryl boronic acids to furnish highly functionalized fluorescent biaryl derivatives. researchgate.net This synthetic strategy highlights the potential of using amide-based structures like this compound as precursors. The palladium-catalyzed N-arylation reactions are another example of how this compound can be utilized to build complex molecular architectures from simpler starting materials. The electrochemical reduction of a derivative, 2-chloro-N,N-diphenylbenzamide, generates an aryl radical that cyclizes to form N-phenylphenanthridone, showcasing its utility in synthesizing fused heterocyclic systems which are often fluorescent.

| Precursor/Derivative System | Reaction Type | Resulting Derivative Class | Research Focus |

| Halogenated Methanone Derivatives | Suzuki Coupling | Highly Functionalized Fluorescent Biaryls | Synthesis of novel fluorescent materials researchgate.net |

| 2-chloro-N,N-diphenylbenzamide | Electrochemical Reduction / Intramolecular Cyclization | Fused Heterocycles (N-phenylphenanthridone) | Synthesis of complex heterocyclic structures |

Investigation of Mechanofluorochromic Properties in Crystalline Forms

Mechanofluorochromism, the phenomenon where a material changes its fluorescence properties in response to mechanical stimuli, has been observed in materials derived from this compound. The parent compound, this compound, crystallizes in an orthorhombic system where neutral molecules are held together by very weak C-H···O interactions, resulting in a linear chain-like structure. researchgate.netnih.gov This type of weakly-bound molecular packing is often a prerequisite for mechanofluorochromic behavior, as the intermolecular arrangement can be readily altered by external force.

A notable example is a derivative, 4-[bis(4-aminophenyl)amino]-N,N-diphenylbenzamide (ITPADA), which exhibits significant mechanofluorochromic properties sensitive to ultrasound. unito.itrsc.org Researchers found that the fluorescence of ITPADA suspensions could be altered by sonication. lookchem.com Initially present in an amorphous form, the application of ultrasound induces a change into regular, highly purified single crystals. lookchem.com This structural transformation is accompanied by a distinct change in fluorescence, including a blue shift in the emission wavelength and a great enhancement in the fluorescent quantum yield. rsc.orglookchem.com The study concluded that the imide and amino groups in the ITPADA molecule play a crucial role in its sensitivity to external forces. lookchem.com

| Stimulus (Ultrasound Power) | Observed Structural Change | Observed Fluorescence Change |

| Low Power (e.g., 80 W) | Transition from amorphous to crystalline slices | Blue-shifting and enhanced emission rsc.org |

| Optimal Power (e.g., 120 W) | Formation of thinned, transparent rhombic nano-sheets | Further blue-shift to pure blue; formation of perfect crystal structures lookchem.com |

| High Power (e.g., 200 W) | Potential for structural disruption | Altered emission properties rsc.org |

Development of this compound-Based Stimuli-Responsive Materials

The development of stimuli-responsive or "smart" materials, which alter their properties in response to external triggers, is a significant area of materials science. nih.gov Materials based on the this compound framework have been shown to be effective platforms for creating such systems.

The mechanofluorochromic behavior of the derivative 4-[bis(4-aminophenyl)amino]-N,N-diphenylbenzamide (ITPADA) is a prime example of a stimuli-responsive material. rsc.org The external stimulus, in this case, is mechanical force applied via ultrasound, and the response is a change in the material's optical (fluorescence) and structural properties. The underlying mechanism is the alteration of the molecular packing within the crystalline structure. unito.itrsc.org The special intermolecular interactions and the specific crystalline growth pattern of ITPADA make the molecules extremely sensitive to external forces. lookchem.com This sensitivity allows for the tuning of the material's luminescent properties by controlling the applied stimulus, which is critical for the development of new controllable mechanofluorochromic materials and sensors. rsc.org

| Stimulus | Material System | Molecular/Structural Response | Macroscopic Property Change |

| Ultrasound | 4-[bis(4-aminophenyl)amino]-N,N-diphenylbenzamide (ITPADA) | Change from amorphous aggregation to ordered crystalline nano-sheets lookchem.com | Blue-shift and enhancement of fluorescence rsc.org |

| Mechanical Grinding | Tetraphenylethene-substituted pyrazabole (B96842) (related AIE luminogen) | Destruction of crystalline state into an amorphous state | Reversible color change (e.g., blue to green) |

Q & A

Q. What are the standard synthetic protocols for N,N-Diphenylbenzamide?

this compound is typically synthesized via a Schotten-Baumann reaction, where benzoyl chloride reacts with diphenylamine in the presence of a base such as triethylamine (NEt₃). The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), followed by purification using column chromatography with hexanes/ethyl acetate gradients. Yields range from 52% to 73%, depending on substituents and reaction optimization .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the absence of unreacted amines and verify substitution patterns (e.g., δ 168.28 ppm for the carbonyl group in ¹³C NMR) .

- FT-IR : Identifies carbonyl stretching vibrations (~1666 cm⁻¹) and aryl C-H bonds .

- Single-crystal X-ray diffraction : Resolves steric distortions in the benzamide core, such as dihedral angles between phenyl rings .

- UV-Vis spectroscopy : Assesses optoelectronic properties, including π→π* transitions (~270–300 nm) .

Q. What safety precautions are critical when handling this compound?

- Avoid inhalation or skin contact (S22/S24/25 guidelines).

- Use fume hoods and personal protective equipment (PPE).

- Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How does steric hindrance influence the molecular conformation of this compound derivatives?

Steric crowding from ortho-substituted phenyl groups induces deviations from coplanarity in the benzamide core. For example, X-ray crystallography reveals dihedral angles of 45–60° between the central benzene ring and N-phenyl groups, altering electronic conjugation and reactivity. These distortions are critical in designing catalysts or polymers requiring precise spatial arrangements .

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps), nonlinear optical (NLO) responses, and charge transfer mechanisms. For instance, studies on 4-chloro-N,N-diphenylbenzamide show HOMO localization on the chloro-substituted ring, guiding applications in optoelectronic materials .

Q. What strategies address contradictions between experimental and theoretical data in structural analysis?

Discrepancies between crystallographic data and DFT-optimized geometries often arise from solvent effects or crystal packing forces. Hybrid approaches combining solid-state NMR, temperature-dependent XRD, and solvent-phase DFT simulations reconcile these differences. For example, dynamic rotational barriers in N,N-dialkyl analogs explain temperature-dependent conformational changes .

Q. What are the emerging applications of this compound in advanced materials?

- Polymer synthesis : Acts as a monomer for high-performance polyimides with thermal stability >300°C (e.g., 4-(Bis(4-aminophenyl)amino)-N,N-diphenylbenzamide) .

- Nonlinear optics (NLO) : Derivatives with fluoro or methoxy substituents exhibit first-order hyperpolarizability (β) values suitable for NLO crystals .

- Catalysis : Serves as a ligand in manganese-mediated reductive transamidation reactions, enabling chemoselective alcohol/amine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.